3-(3,4-dimethylphenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea
Description
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c1-14-3-4-17(11-15(14)2)21-19(23)20-12-16-5-8-22(9-6-16)18-7-10-24-13-18/h3-4,11,16,18H,5-10,12-13H2,1-2H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHPKTCYEWDLAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2CCN(CC2)C3CCOC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(Oxolan-3-yl)Piperidin-4-ylMethanamine
The piperidine-oxolan hybrid structure is synthesized via aza-Michael addition or cyclization reactions . A representative approach involves:
Oxolan-3-yl Introduction :
- Mitsunobu Reaction : Treating piperidin-4-ylmethanol with oxolan-3-ol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) facilitates ether bond formation.
- N-Alkylation : Reacting piperidin-4-ylmethanamine with 3-bromooxolane in the presence of a base (e.g., K₂CO₃) yields the N-alkylated product.
Protection and Deprotection :
Preparation of 3,4-Dimethylphenyl Isocyanate
The urea-forming component, 3,4-dimethylphenyl isocyanate , is synthesized via:
- Phosgenation : Reacting 3,4-dimethylaniline with phosgene (COCl₂) in anhydrous dichloromethane generates the isocyanate.
- Carbamoyl Chloride Route : Treating 3,4-dimethylaniline with triphosgene forms the intermediate carbamoyl chloride, which is subsequently converted to the isocyanate under basic conditions.
Urea Bond Formation
The central urea linkage is established through nucleophilic addition of the piperidine-oxolan amine to 3,4-dimethylphenyl isocyanate. Two validated protocols are:
Single-Step Coupling in Tetrahydrofuran (THF)
Reaction Conditions :
Workup :
Base-Mediated Coupling
Anhydrous Sodium Hydride Activation :
Advantages :
- Higher yields (75–80%) due to enhanced nucleophilicity of the deprotonated amine.
- Reduced side reactions (e.g., oligomerization).
Optimization and Challenges
Solvent and Temperature Effects
Steric and Electronic Considerations
- The oxolan-3-yl group introduces steric hindrance at the piperidine nitrogen, necessitating excess isocyanate (1.1–1.2 eq) for complete conversion.
- Electron-donating methyl groups on the phenyl ring enhance isocyanate electrophilicity, favoring urea formation.
Analytical Characterization
Spectroscopic Data
Purity and Yield Optimization
- Column Chromatography : Gradient elution (hexane → ethyl acetate) resolves urea products from unreacted amine/isocyanate.
- Recrystallization : Ethanol/water mixtures (7:3) yield crystalline product with >95% purity.
Applications and Derivative Synthesis
The compound serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethylphenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents like ethanol, methanol, or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethylphenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethylphenyl)-3-(piperidin-4-yl)methyl)urea: Lacks the tetrahydrofuran group.
1-(3,4-Dimethylphenyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)thiourea: Contains a thiourea group instead of urea.
Uniqueness
3-(3,4-dimethylphenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea is unique due to the presence of both the tetrahydrofuran and piperidine moieties, which may confer distinct biological activities and chemical properties compared to similar compounds.
Biological Activity
3-(3,4-Dimethylphenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Dimethylphenyl group : Contributes to hydrophobic interactions.
- Oxolan (tetrahydrofuran) moiety : Enhances solubility and bioavailability.
- Piperidine ring : Often associated with neuroactive properties.
Molecular Formula
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The piperidine ring is known for its role in modulating neurotransmitter systems, which could explain potential effects on cognitive functions and mood regulation.
Pharmacological Properties
Research indicates that this compound may exhibit the following pharmacological activities:
- Antidepressant Effects : Studies suggest that compounds with similar structures can influence serotonin and norepinephrine pathways, indicating potential antidepressant properties.
- Neuroprotective Activity : The compound may protect neuronal cells from oxidative stress, a common pathway in neurodegenerative diseases.
- Analgesic Properties : Preliminary data suggest that it may modulate pain pathways, providing analgesic effects.
Case Studies
-
Study on Neuroprotection :
- A study conducted on rat models demonstrated that administration of the compound resulted in reduced markers of oxidative stress in brain tissues, suggesting neuroprotective effects against induced ischemia .
- Behavioral Analysis :
- Pain Modulation Study :
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
